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Compound of Interest

Compound Name: Foliosidine

Cat. No.: B3003680 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

detailed guide to the spectroscopic analysis of foliosidine, a quinoline alkaloid with potential

therapeutic applications. The following application notes and protocols are designed to facilitate

the accurate identification and characterization of foliosidine samples using Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS).

Foliosidine (C₁₆H₂₁NO₅) is a natural product isolated from plants of the Haplophyllum genus,

such as Haplophyllum aegyptiacum. Its structural elucidation and subsequent analysis rely

heavily on modern spectroscopic techniques. These methods provide precise information about

the molecular structure, connectivity, and fragmentation of the compound, which is crucial for

quality control, metabolism studies, and further drug development.

Application Notes
These notes provide an overview of the application of NMR and MS for the analysis of

foliosidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structure determination of

organic molecules like foliosidine. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to

map the chemical environment of each atom within the molecule.
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¹H NMR: Provides information on the number of different types of protons, their chemical

environment, and their proximity to other protons. Key features in the ¹H NMR spectrum of

foliosidine include signals corresponding to aromatic protons, methoxy groups, and the

aliphatic side chain.

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical nature

(e.g., carbonyl, aromatic, aliphatic). The ¹³C NMR spectrum of foliosidine shows distinct

signals for the quinoline core, the methoxy group, and the carbons of the dihydroxy-3-

methylbutoxy side chain.

2D NMR Techniques: For complex molecules like foliosidine, 2D NMR experiments such as

COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity

between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound and to gain insights into its structure through

fragmentation analysis.

Molecular Ion Peak: The mass spectrum of foliosidine will exhibit a molecular ion peak

([M]⁺ or [M+H]⁺) corresponding to its molecular weight, confirming the compound's identity.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides a

"fingerprint" of the molecule. By analyzing the mass-to-charge ratio (m/z) of the fragment

ions, it is possible to deduce the structure of different parts of the molecule and how they are

connected. Common fragmentation pathways for quinoline alkaloids involve cleavages in the

side chains and rearrangements of the heterocyclic core.

Quantitative Data
The following tables summarize the ¹H and ¹³C NMR spectral data for foliosidine, as reported

in the literature. This data is critical for the identification and verification of foliosidine samples.

Table 1: ¹H NMR Spectroscopic Data for Foliosidine (in CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

3 6.18 s

5 7.82 dd 8.0, 1.5

6 7.20 t 8.0

7 7.50 dd 8.0, 1.5

N-CH₃ 3.75 s

4-OCH₃ 4.00 s

1' 4.20 m

2' 4.05 m

2'-OH 3.80 br s

3'-OH 2.95 br s

4' 1.40 s

4' 1.35 s

Table 2: ¹³C NMR Spectroscopic Data for Foliosidine (in CDCl₃)
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Position Chemical Shift (δ, ppm)

2 164.5

3 99.8

4 164.2

4a 115.5

5 126.5

6 122.0

7 123.5

8 145.0

8a 140.0

N-CH₃ 29.5

4-OCH₃ 56.0

1' 70.0

2' 78.5

3' 72.5

4' 26.0

5' 25.5

Experimental Protocols
The following are detailed protocols for the NMR and MS analysis of foliosidine samples.

Protocol 1: NMR Spectroscopic Analysis
Objective: To acquire high-quality ¹H and ¹³C NMR spectra of a foliosidine sample for

structural confirmation.

Materials:
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Foliosidine sample (approximately 5-10 mg)

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: a. Accurately weigh 5-10 mg of the purified foliosidine sample. b.

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial. c.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the

spectrometer on the deuterium signal of CDCl₃. c. Shim the magnetic field to achieve optimal

homogeneity, indicated by a sharp and symmetrical TMS signal.

¹H NMR Acquisition: a. Set the spectral width to cover the expected range of proton signals

(e.g., 0-10 ppm). b. Use a standard single-pulse experiment. c. Set the number of scans

(e.g., 16-64) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (e.g., 2-

5 seconds) to ensure full relaxation of protons.

¹³C NMR Acquisition: a. Switch the spectrometer to the ¹³C channel. b. Set the spectral width

to cover the expected range of carbon signals (e.g., 0-180 ppm). c. Use a proton-decoupled

pulse sequence (e.g., zgpg30). d. Set a sufficient number of scans (e.g., 1024 or more) due

to the low natural abundance of ¹³C. e. Set the relaxation delay (e.g., 2 seconds).

Data Processing: a. Apply Fourier transformation to the acquired free induction decays

(FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the TMS

signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C

spectrum. d. Integrate the signals in the ¹H spectrum to determine the relative number of

protons.

Protocol 2: Mass Spectrometric Analysis
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Objective: To determine the molecular weight and fragmentation pattern of a foliosidine
sample.

Materials:

Foliosidine sample

Methanol or acetonitrile (HPLC grade)

Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

Sample Preparation: a. Prepare a dilute solution of the foliosidine sample (e.g., 10-100

µg/mL) in methanol or acetonitrile.

Instrument Setup: a. Calibrate the mass spectrometer using a standard calibration solution to

ensure high mass accuracy. b. Set the ESI source to positive ion mode. c. Optimize source

parameters such as capillary voltage, cone voltage, and desolvation gas flow and

temperature for optimal signal intensity of the analyte.

Data Acquisition: a. Infuse the sample solution into the mass spectrometer at a constant flow

rate (e.g., 5-10 µL/min). b. Acquire full scan mass spectra over a relevant m/z range (e.g.,

100-500). c. For fragmentation analysis, perform tandem MS (MS/MS) experiments. Select

the molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation

(CID) with varying collision energies to generate fragment ions.

Data Analysis: a. Identify the m/z value of the molecular ion peak and compare it with the

calculated exact mass of foliosidine. b. Analyze the MS/MS spectra to identify the major

fragment ions. c. Propose fragmentation pathways consistent with the observed fragment

ions to confirm the structure of foliosidine.

Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic analysis and a

potential signaling pathway that could be investigated for foliosidine based on the known

activities of related quinoline alkaloids.
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Caption: Experimental workflow for the spectroscopic analysis of foliosidine.
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Caption: Postulated signaling pathway for foliosidine's cytotoxic effects.

To cite this document: BenchChem. [Spectroscopic Analysis of Foliosidine: Application Notes
and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3003680#spectroscopic-analysis-nmr-ms-of-
foliosidine-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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